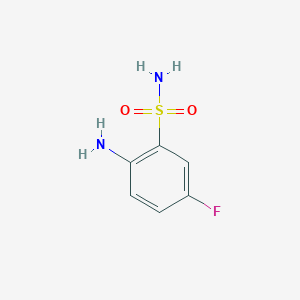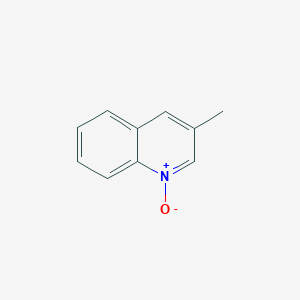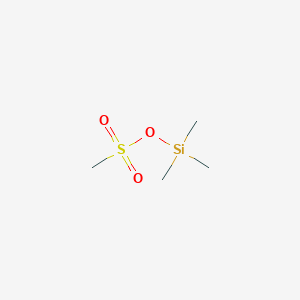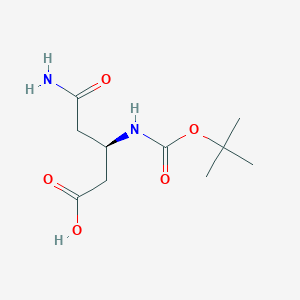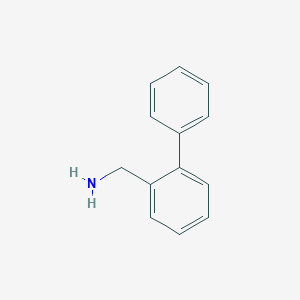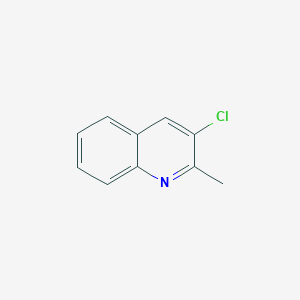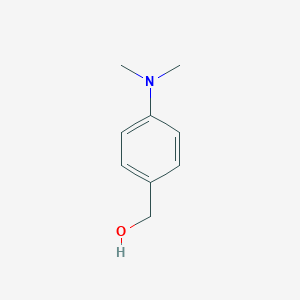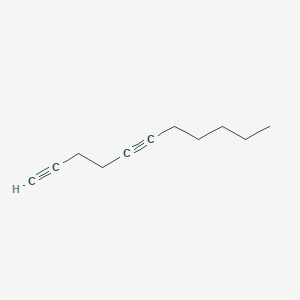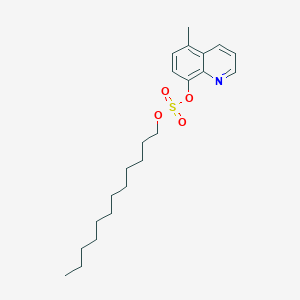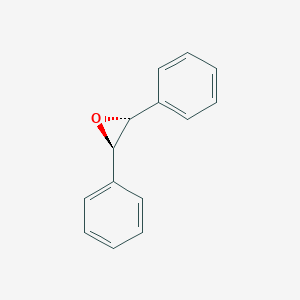
cis-Stilbene oxide
Overview
Description
Cis-Stilbene oxide is a derivative of stilbene, which is a hydrocarbon consisting of a cis ethene double bond substituted with a phenyl group on both carbon atoms of the double bond . It can undergo epoxidation in the presence of supported gold nanoparticles (AuNP) and using cumene as a solvent to form a mixture of cis- and trans-stilbene oxides .
Synthesis Analysis
The synthesis of this compound from trans-Stilbene involves a stereospecific sequence involving three inversions . The process of synthesis has been studied extensively, and it has been found that the reaction proceeds via a common intermediate having a perpendicular conformation around the rotating bond .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of other stilbene derivatives. It has been studied using various techniques such as X-ray diffraction and spectroscopy . The structure of the molecule plays a crucial role in its reactivity and properties .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including photoisomerization. This process involves a change in the spatial arrangement of the molecule due to the absorption of light. The reaction proceeds via a common intermediate having a perpendicular conformation around the rotating bond .
Physical and Chemical Properties Analysis
Cis-Stilbene is an oily yellow liquid with a freezing point of 5 °C. It is insoluble in water but soluble in ethanol . The physical and chemical properties of this compound are influenced by its molecular structure and the conditions under which it is stored and used .
Scientific Research Applications
Catalytic Epoxidation Using Gold Nanoparticles
- The catalytic epoxidation of cis-stilbene using cumene solvent and supported gold nanoparticles (AuNP) results in a mixture of cis and trans-stilbene oxides. This process involves the activation of AuNP surfaces by oxygen-centered radicals, forming active surface oxygen species responsible for epoxidation products (Crites, Hallet-Tapley, González-Béjar, Netto-Ferreira, Scaiano, 2014).
Influence of Electric Fields in Metal Oxide-Catalyzed Reactions
- Al(2)O(3)-catalyzed rearrangement of cis-stilbene oxide is significantly affected by interfacial electric fields. The application of voltage across electrodes in a reaction vessel containing thin films of Al(2)O(3) and Si significantly increased the aldehyde to ketone product ratio in the rearrangement process (Gorin, Beh, Kanan, 2012).
Lithiation and Reactions of Stilbene Oxides
- Research on the lithiation of this compound shows that lithiation occurs exclusively at the benzylic position, which is essential for understanding the configurational stability of alpha-lithiated cis-stilbene oxides (Florio, Aggarwal, Salomone, 2004).
Mechanistic Probes in MnIII(salen)-Catalyzed Epoxidation
- The epoxidation of cis-stilbene by MnIII(salen)X complexes, using diverse oxygen donors, yields a mixture of cis- and trans-epoxides. The cis/trans ratio depends on the oxygen source and the catalyst's counterion, suggesting different mechanisms for the epoxidation reaction (Adam, Roschmann, Saha-Möller, Seebach, 2002).
Inhibition of Nitric Oxide Production in Macrophages
- cis-Ampelopsin E, a stilbene isolated from Paeonia suffruticosa seeds, reduces nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells. This reduction is achieved by inhibiting the NF-κB signaling pathway, thus impacting inflammatory reactions (Cai, Cai, 2011).
Role of Intestinal Bacteria in Metabolizing Stilbene Oxides
- Intestinal bacteria play a crucial role in the reductive metabolism of stilbene oxide to the corresponding olefins in rats. The study shows that cis- or trans-stilbene oxides, when administered orally, are converted to cis- and trans-stilbene, respectively, a process mediated by intestinal bacteria (Kitamura, Shiraishi, Mita, Sueki, Maeda, Tatsumi, 2000).
Anionic Ligand Effect on Epoxidation Reactions
- The ratios of cis- to trans-stilbene oxide products in iron porphyrin complex-catalyzed epoxidations are significantly influenced by the anionic ligands' nature. Different ligands lead to the formation of different reactive species, affecting the diastereoselectivity of the reaction (Nam, Jin, Lim, Ryu, Kim, 2002).
Enantioselective Catalytic Opening Reactions
- Iron(II)-catalyzed reactions for the enantioselective opening of this compound with indoles produce 2-(indol-3-yl)ethanol derivatives with excellent yields and enantioselectivities. This method is significant for asymmetric synthesis applications (Plancq, Lafantaisie, Companys, Maroun, Ollevier, 2013).
Computational Design of Epoxide Hydrolases
- Computational library design and molecular dynamics simulations have been used to create limonene epoxide hydrolase variants. These variants display enantioselectivity for substrates like this compound, demonstrating the potential of computational design in enzyme engineering for biocatalysis (Arabnejad, Bombino, Colpa, Jekel, Trajkovic, Wijma, Janssen, 2020).
Mechanism of Action
Target of Action
cis-Stilbene oxide, also known as trans-Stilbene oxide, is primarily targeted towards the epoxide hydrolase enzyme . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs . The compound’s interaction with this enzyme is a key aspect of its mechanism of action .
Mode of Action
This compound interacts with its target, the epoxide hydrolase enzyme, by serving as a substrate for the enzyme . The enzyme catalyzes the hydration of the epoxide group in this compound, leading to the formation of a diol . This reaction is a part of the enzyme’s normal function in the metabolism of xenobiotics .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of xenobiotics . The compound’s interaction with the epoxide hydrolase enzyme leads to its conversion into a diol, a reaction that is a part of the normal function of the enzyme . This reaction can have downstream effects on the overall metabolism of xenobiotics in the body .
Pharmacokinetics
Given its interaction with the epoxide hydrolase enzyme, it can be inferred that the compound is likely metabolized in the liver, where the enzyme is abundantly present . The impact of these ADME properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary result of this compound’s action is the conversion of the compound into a diol by the epoxide hydrolase enzyme . This reaction is a part of the normal metabolism of xenobiotics, and can have various molecular and cellular effects depending on the specific context .
Future Directions
Biochemical Analysis
Biochemical Properties
cis-Stilbene oxide plays a significant role in biochemical reactions. It is a substrate for the enzyme epoxide hydrolase 1 (EPHX1), which catalyzes the hydrolysis of arene and aliphatic epoxides to less reactive and more water-soluble dihydrodiols . This reaction is crucial in the metabolism of endogenous lipids such as epoxide-containing fatty acids .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to undergo a reaction catalyzed by the enzyme EPHX1, leading to the formation of less reactive dihydrodiols .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It is metabolized by the enzyme EPHX1, which is part of the epoxide hydrolase family . This family of enzymes plays a crucial role in the detoxification of epoxide compounds.
Properties
IUPAC Name |
(2R,3S)-2,3-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS], Solid | |
| Record name | trans-Stilbene oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cis-stilbene oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1689-71-0, 1439-07-2 | |
| Record name | cis-Stilbene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Stilbene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-α,α-epoxydibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STILBENE OXIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIX80CN6Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
